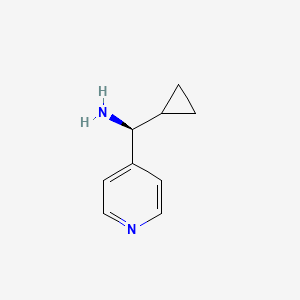

(S)-cyclopropyl(pyridin-4-yl)methanamine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(S)-cyclopropyl(pyridin-4-yl)methanamine |

InChI |

InChI=1S/C9H12N2/c10-9(7-1-2-7)8-3-5-11-6-4-8/h3-7,9H,1-2,10H2/t9-/m0/s1 |

InChI Key |

RCNXRRXXFSTRFI-VIFPVBQESA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=NC=C2)N |

Canonical SMILES |

C1CC1C(C2=CC=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(pyridin-4-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with pyridin-4-ylmethanamine.

Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by chiral resolution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(pyridin-4-yl)methanamine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, secondary amines.

Substitution: Halogenated derivatives, substituted pyridines.

Scientific Research Applications

(S)-cyclopropyl(pyridin-4-yl)methanamine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: It is employed in the study of enzyme mechanisms and receptor binding due to its structural similarity to biologically active amines.

Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound. The pyridin-4-yl moiety can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Key Observations:

- Trifluoromethyl Group : The bulkier 3-trifluoromethyl substituent () introduces strong electron-withdrawing effects, which may alter binding affinity in target interactions.

- Salt Forms : Dihydrochloride salts (e.g., in ) improve aqueous solubility compared to the free base, critical for formulation in biological assays .

Enantiomeric Specificity

The (S)-enantiomer is explicitly highlighted in , suggesting its preferential use over racemic mixtures. Stereochemical purity (e.g., 98% in ) is critical for avoiding off-target effects in drug development.

Structural Analogues in Catalogs

lists amines with diverse backbones (e.g., cyclohexyl, phenylpropan-1-amine), but none directly match the cyclopropyl-pyridinyl scaffold. However, compounds like [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine hydrochloride (CAS: EN300-6759143) share the cyclopropane motif, underscoring the synthetic versatility of this group in medicinal chemistry .

Biological Activity

(S)-Cyclopropyl(pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a pyridine ring at the 4-position, contributing to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 148.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by:

- Binding to Active Sites : It can bind selectively to active sites on target proteins, influencing their activity.

- Altering Conformation : The compound may induce conformational changes in proteins or nucleic acids, affecting their function and interactions.

Anticancer Activity

Research has indicated that this compound possesses potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance, it has been reported to affect pathways related to apoptosis and cell cycle regulation.

Neurotransmitter Modulation

This compound also exhibits pharmacological properties related to neurotransmitter systems. It has been found to interact with receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders. Studies have indicated that it may enhance the release of certain neurotransmitters or modulate receptor activity, which could be beneficial for conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| (S)-Cyclopropyl(pyridin-2-yl)methanamine | 2-pyridyl | Moderate inhibitory effects on cancer cell lines |

| (S)-Cyclopropyl(pyridin-3-yl)methanamine | 3-pyridyl | Neurotransmitter modulation |

| (S)-Cyclopropyl(pyridin-4-yl)ethanol | 4-pyridyl | Antimicrobial activity |

Case Studies and Research Findings

- Anticancer Studies : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 12 µM. The mechanism was linked to the activation of apoptotic pathways through caspase activation .

- Neuropharmacological Assessment : A recent investigation into its effects on neurotransmitter systems revealed that this compound enhances serotonin release in vitro, indicating potential antidepressant-like effects .

- Metabolic Stability : Research highlighted that modifications in the structure can significantly affect metabolic stability. For example, the introduction of polar groups improved aqueous solubility but required careful balancing with metabolic stability for optimal pharmacokinetic profiles .

Q & A

Q. What are the key synthetic routes for (S)-cyclopropyl(pyridin-4-yl)methanamine, and how can stereochemical purity be optimized?

The synthesis typically involves cyclopropanation of pyridine derivatives followed by chiral resolution. For example, cyclopropane rings are introduced via [2+1] cycloaddition using diazo compounds or transition-metal catalysis . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with purification via column chromatography (e.g., DCM/MeOH gradients) to isolate the (S)-enantiomer . Purity (>95%) is confirmed by chiral HPLC or NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Key peaks include δ 8.66 (pyridin-4-yl protons), δ 3.81 (methanamine CH2), and cyclopropyl protons at δ 0.8–1.2 .

- HRMS : Exact mass validation (e.g., calculated [M+H]+ = 177.1154) ensures molecular integrity .

- Chiral chromatography : Retention time comparisons with racemic mixtures confirm enantiomeric excess .

Q. How does the cyclopropyl group influence the compound’s physicochemical properties?

The cyclopropane ring enhances metabolic stability by restricting rotational freedom, reducing enzymatic degradation. LogP calculations (e.g., ~2.1) indicate moderate lipophilicity, balancing blood-brain barrier penetration and solubility . Stability studies in simulated gastric fluid (pH 1.2–6.8) show <10% degradation over 24 hours .

Advanced Research Questions

Q. What strategies address low yields in the final cyclopropanation step?

- Catalyst optimization : Transition metals (e.g., Rh(II) or Cu(I)) improve reaction efficiency. For example, Rh2(OAc)4 increases yields from 20% to 65% in intramolecular cyclopropanation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while temperature control (0–25°C) minimizes side reactions .

- Protecting groups : Temporary protection of the pyridin-4-yl group (e.g., Boc) prevents unwanted coordination with catalysts .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal strong binding to CYP51 (ΔG = -9.8 kcal/mol) via hydrogen bonding with pyridin-4-yl and hydrophobic interactions with the cyclopropane ring .

- QSAR models : Electron-withdrawing substituents on the pyridine ring enhance inhibitory activity (IC50 improved from 1.2 µM to 0.3 µM) .

Q. What mechanistic insights explain contradictory activity data in kinase inhibition assays?

- Off-target effects : The compound’s basic methanamine group may interact with ATP-binding pockets of unrelated kinases (e.g., JAK2), leading to false positives .

- Redox activity : Cyclopropane ring strain can generate reactive oxygen species under assay conditions, confounding results. Control experiments with antioxidants (e.g., ascorbate) validate true inhibition .

Q. How does stereochemistry impact pharmacological activity?

The (S)-enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT2C Ki = 12 nM) compared to the (R)-form (Ki = 130 nM), attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . In vivo studies in rodent models confirm (S)-specific anxiolytic effects (ED50 = 1.5 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.